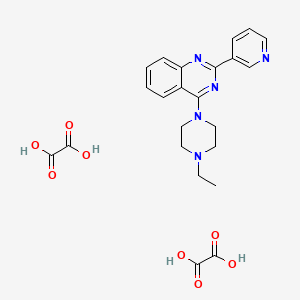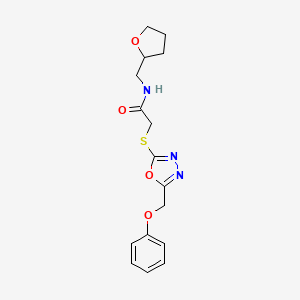![molecular formula C14H10ClN3OS B6525757 3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine CAS No. 1011947-11-7](/img/structure/B6525757.png)
3-({[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,4-Oxadiazole and pyridine are both important heterocyclic compounds. 1,3,4-Oxadiazole is a five-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . Pyridine is a simple six-membered heterocyclic scaffold found in various natural products, drug molecules, vitamins, and materials .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Molecular Structure Analysis
Thiadiazole, a component of 1,3,4-oxadiazole, is a 5-membered ring system containing a hydrogen-binding domain, a sulfur atom, and a two-electron donor nitrogen system . They occur in four isomeric forms in nature viz. 1,2,3-thiadiazole; 1,2,5-thiadiazole; 1,2,4-thiadiazole; and 1,3,4-thiadiazole .
Chemical Reactions Analysis
The chemical reactions of 1,3,4-oxadiazole and pyridine derivatives are diverse. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyridine analogs can be improved by introducing various functional groups into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid and with multiple biological activities, contains the carboxylic acid moiety at the C-3 position of the pyridine .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as 1,3,4-oxadiazoles, have been found to interact with key receptors and neurotransmitter systems . These include serotonin and norepinephrine receptors, which play a crucial role in mood regulation .
Mode of Action
The compound’s mode of action is likely to involve interactions with its targets that result in changes to cellular processes. For instance, 1,3,4-oxadiazoles can prevent neurons from firing by releasing chloride ions via the GABAA pathway . This suggests that our compound might also interact with its targets in a similar manner.
Biochemical Pathways
Based on the known actions of similar compounds, it could be involved in the modulation of neurotransmitter systems . This could lead to downstream effects such as changes in neuronal firing patterns and alterations in mood and cognition .
Pharmacokinetics
Similar compounds are known to have good bioavailability and can cross the blood-brain barrier . This suggests that our compound might also have similar pharmacokinetic properties.
Result of Action
Based on the actions of similar compounds, it could lead to changes in neuronal activity and neurotransmitter levels . This could result in alterations in mood and cognition .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and, consequently, its ability to interact with its targets .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,3,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3OS/c15-12-6-2-1-5-11(12)13-17-18-14(19-13)20-9-10-4-3-7-16-8-10/h1-8H,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDQCBPAYVQNRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)SCC3=CN=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 6-methyl-2-[2-(pyrrolidin-1-yl)acetamido]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate; oxalic acid](/img/structure/B6525686.png)
![N-[3-(dimethylamino)propyl]-4-(4-methylphenyl)phthalazin-1-amine; bis(oxalic acid)](/img/structure/B6525701.png)

![1-[(4-tert-butylcyclohexyl)oxy]-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525725.png)
![1-(4-ethylphenoxy)-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol dihydrochloride](/img/structure/B6525732.png)
![1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-[4-(propan-2-yl)phenoxy]propan-2-ol dihydrochloride](/img/structure/B6525739.png)
![2-{[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6525768.png)
![2-(5-chlorothiophen-2-yl)-5-{[(4-fluorophenyl)methyl]sulfanyl}-1,3,4-oxadiazole](/img/structure/B6525772.png)
![2-({[5-(5-chlorothiophen-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525778.png)
![3-{[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]methyl}pyridine](/img/structure/B6525785.png)
![N-[(furan-2-yl)methyl]-2-{[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B6525788.png)

![2-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525798.png)
![3-({[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B6525801.png)
